TED-347

Übersicht

Beschreibung

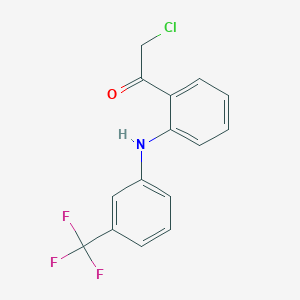

Novel covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells, blocking iTEAD transcriptional activity and inhibiting glioblastoma cell viability

TED-347 is a covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells which blocks iTEAD transcriptional activity and inhibits glioblastoma cell viability.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

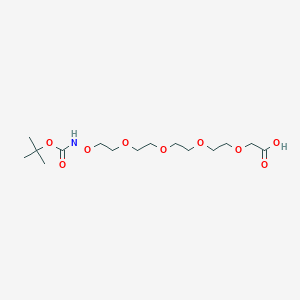

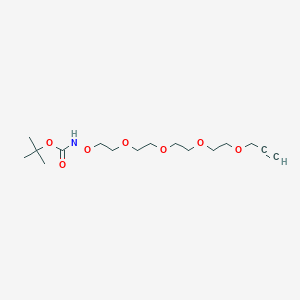

Die Trifluormethylgruppe, die in TED-347 vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten {svg_1}. Diese Gruppe kann die pharmakologischen Aktivitäten von Arzneimittelmolekülen verbessern und sie so effektiver machen. Daher könnte this compound möglicherweise bei der Entwicklung neuer Arzneimittel eingesetzt werden {svg_2}.

Pflanzenschutzmittel-Anwendungen

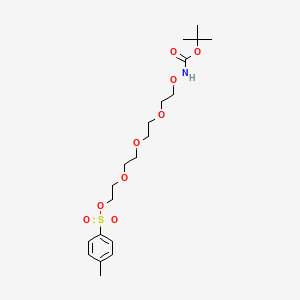

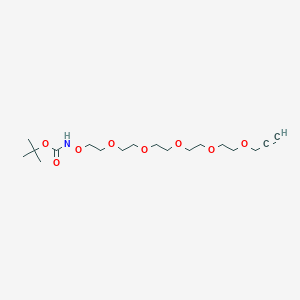

Trifluormethylpyridine, die eine ähnliche Struktur wie this compound aufweisen, werden in der Pflanzenschutzmittelindustrie umfassend eingesetzt {svg_3}. Sie werden oft zum Schutz von Pflanzen vor Schädlingen eingesetzt {svg_4}. Angesichts dessen könnte this compound möglicherweise bei der Entwicklung neuer Pflanzenschutzmittel eingesetzt werden.

Entwicklung von fluorierten organischen Chemikalien

Das Vorhandensein der Trifluormethylgruppe in this compound könnte es bei der Entwicklung fluorierter organischer Chemikalien nützlich machen {svg_5}. Diese Chemikalien haben eine breite Palette von Anwendungen, unter anderem in den Bereichen Pflanzenschutzmittel, Pharmazeutika und Funktionsmaterialien {svg_6}.

Materialwissenschaftliche Anwendungen

Fluorierte Verbindungen werden aufgrund ihrer einzigartigen Eigenschaften häufig bei der Entwicklung neuer Materialien eingesetzt {svg_7}. Daher könnte this compound möglicherweise in der Materialwissenschaftlichen Forschung und Entwicklung eingesetzt werden.

Wirkmechanismus

Target of Action

TED-347, also known as 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone, primarily targets the YAP-TEAD protein-protein interaction . The TEAD family of transcription factors and the transcriptional co-regulator YAP (its homolog TAZ) are key components of the Hippo pathway . This pathway plays a crucial role in organ size control and tumor suppression .

Mode of Action

This compound acts as a potent, irreversible, covalent, and allosteric inhibitor at the YAP-TEAD protein-protein interaction . It specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This bond formation is a key determinant for disrupting the YAP-TEAD interaction .

Biochemical Pathways

The Hippo signaling pathway, which regulates the YAP-TEAD interaction, is affected by this compound . When the interaction between YAP/TAZ and the TEAD family of transcription factors is disrupted, YAP/TAZ are no longer oncogenic . This leads to the suppression of TEAD transcriptional activity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound has an EC50 of 5.9 μM for TEAD4⋅Yap1 protein-protein interaction . This compound also has a Ki of 10.3 μM, indicating its binding affinity .

Result of Action

The action of this compound leads to the inhibition of TEAD4 transcriptional activity and has antitumor activity . It inhibits cell viability in certain cancer types, such as GBM43 cancer cells . This compound also shows a significant reduction in CTGF transcript levels .

Action Environment

It’s worth noting that this compound has the maximum rate of inactivation of 0038 hours, corresponding to a t1/2∞ of 182 hours . This suggests that the compound’s activity may be influenced by factors such as time and potentially, the cellular environment.

Eigenschaften

IUPAC Name |

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

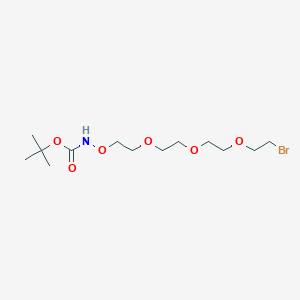

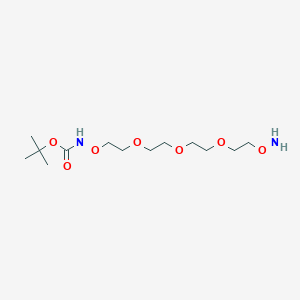

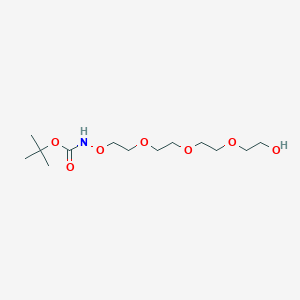

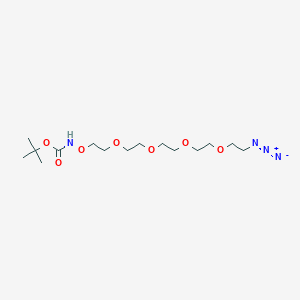

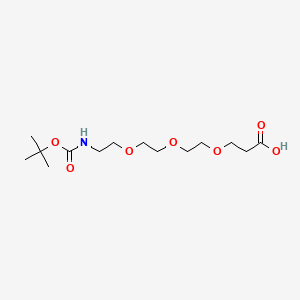

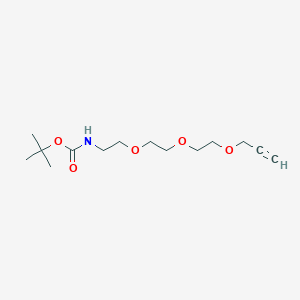

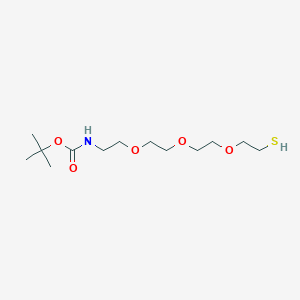

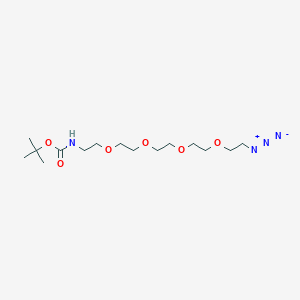

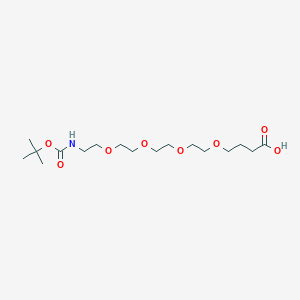

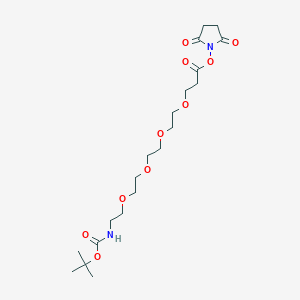

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of TED-347?

A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].

Q2: How does this compound impact cancer cell behavior in vitro?

A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].

Q3: Does this compound influence the expression of other genes related to cancer?

A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].

Q4: Are there any structural modifications of this compound being explored to improve its efficacy?

A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].

Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?

A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.